Structural Differentiation from the Closest Commercial Analog: Furan vs. Unsubstituted Isoxazole
The closest commercially available analog, N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide (CAS 1210412-86-4), lacks the furan ring at the isoxazole 5-position. In published isoxazole-carboxamide series, the presence of a heteroaryl substituent at this position is a critical determinant of cytotoxicity; for example, in a panel of seven isoxazole-carboxamide derivatives (2a–2g), the most active compounds carried distinct aryl/heteroaryl groups, and the unsubstituted or methyl-substituted analogs showed markedly lower potency (IC₅₀ >400 µg/mL vs. 15–23 µg/mL for the best performers) [1]. While no direct head-to-head data exist for the target compound, the furan moiety is expected to confer different electronic and steric properties compared to the hydrogen or methyl substituents found in cheaper analogs.
| Evidence Dimension | Structural feature: substituent at isoxazole 5-position |
|---|---|
| Target Compound Data | 5-(furan-2-yl) substituent |
| Comparator Or Baseline | N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide (CAS 1210412-86-4): unsubstituted isoxazole 5-position (hydrogen) |
| Quantified Difference | No quantitative biological data available for either compound; structural difference is the presence vs. absence of a furan ring |
| Conditions | Structural comparison only; no biological assay data located |
Why This Matters
For medicinal chemistry campaigns requiring a furan-bearing isoxazole-3-carboxamide scaffold with the 1-methyl-2-oxoindolin-5-yl amine fragment, this compound is the only commercial offering, making it the sole sourcing option for this specific chemotype.
- [1] Eid AM, Hawash M, Amer J, et al. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International. 2021;2021:6633297. Table 2 reports IC₅₀ values for compounds 2a–2g against MCF-7, HeLa, and Hep3B cell lines, showing >10-fold potency differences driven by substituent variation. View Source
